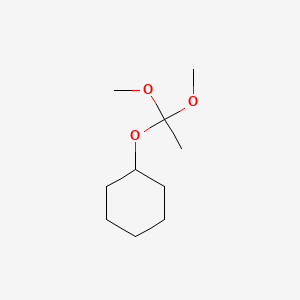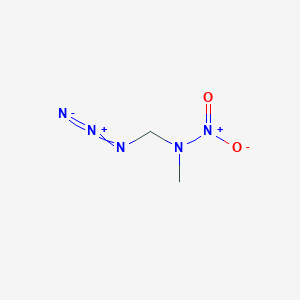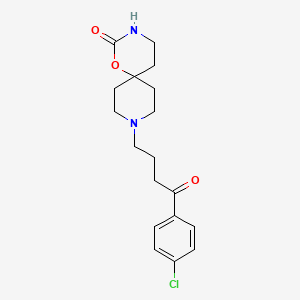
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-3,9-diazaspiro(55)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of an oxa-diazaspiro ring system, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- typically involves multi-step organic reactions. One common method includes the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: p-Chlorobenzoyl chloride in the presence of a base like pyridine .Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, oxo derivatives, and reduced forms of the original compound. These products retain the core spirocyclic structure while exhibiting different functional properties.
Aplicaciones Científicas De Investigación
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacteria’s cell wall synthesis . The compound binds to the active site of the protein, disrupting its function and leading to bacterial cell death. This mechanism highlights its potential as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one hydrochloride: A similar compound with a hydrochloride group, known for its distinct solubility and stability properties.
2,9-Diazaspiro(5.5)undecan-3-one dihydrochloride: Another related compound with a different substitution pattern, exhibiting unique biological activities.
Uniqueness
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- stands out due to its specific substitution with the p-chlorobenzoyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in the development of new antimicrobial agents.
Propiedades
Número CAS |
54981-19-0 |
|---|---|
Fórmula molecular |
C18H23ClN2O3 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
9-[4-(4-chlorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C18H23ClN2O3/c19-15-5-3-14(4-6-15)16(22)2-1-11-21-12-8-18(9-13-21)7-10-20-17(23)24-18/h3-6H,1-2,7-13H2,(H,20,23) |
Clave InChI |
RHFVHKHSFGQHJO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)OC12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

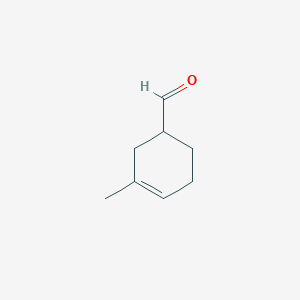
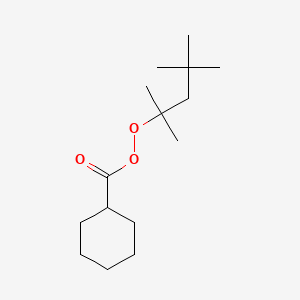
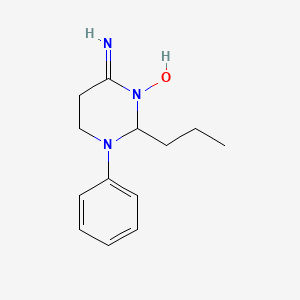
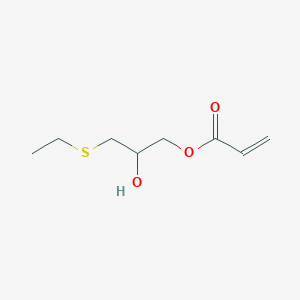
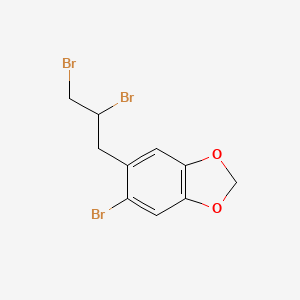
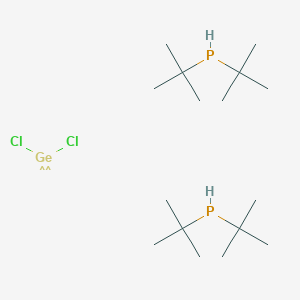

![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
